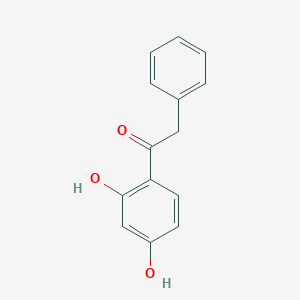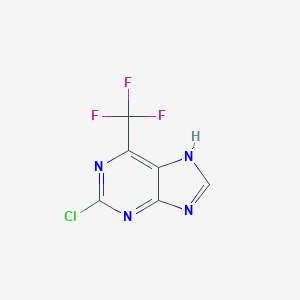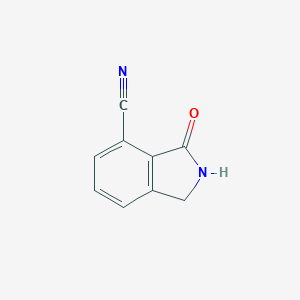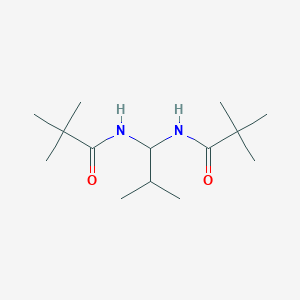
Ibdpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IBDPA, or Isobutylmethylxanthine, is a chemical compound that has been used extensively in scientific research for its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels has been shown to have a variety of biochemical and physiological effects, making IBDPA a valuable tool in the study of cellular signaling pathways and other related fields.
作用機序
The mechanism of action of IBDPA involves its ability to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of Ibdpa. By inhibiting this enzyme, IBDPA increases intracellular levels of Ibdpa, leading to a variety of downstream effects on cellular processes.
生化学的および生理学的効果
The biochemical and physiological effects of IBDPA are numerous and varied. Some of the most notable effects include increased gene expression and protein synthesis, increased cell proliferation, and enhanced immune function. Additionally, IBDPA has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the primary advantages of using IBDPA in lab experiments is its ability to increase Ibdpa levels in a controlled and precise manner. Additionally, IBDPA is relatively inexpensive and easy to obtain, making it a valuable tool for researchers on a budget. However, there are also some limitations to using IBDPA in lab experiments. For example, its effects can be highly dependent on the specific cell type being studied, and it may not be effective in all cell types.
将来の方向性
There are many potential future directions for research involving IBDPA. Some possible areas of interest include further study of its anti-inflammatory and anti-tumor effects, as well as its potential use in the treatment of various diseases and conditions. Additionally, there is potential for research into the development of more selective and specific phosphodiesterase inhibitors, which could have a variety of applications in the field of cellular signaling research.
In conclusion, IBDPA is a valuable tool for scientific research in the field of cellular signaling and related areas. Its ability to increase intracellular Ibdpa levels has a variety of biochemical and physiological effects, making it a versatile and useful tool for researchers. While there are limitations to its use, there are also many potential future directions for research involving IBDPA, making it a promising area of study for years to come.
合成法
IBDPA can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. However, the most common and efficient method of synthesis involves the reaction of isobutylamine with the methyl ester of xanthine in the presence of a catalyst such as hydrochloric acid.
科学的研究の応用
IBDPA has been used extensively in scientific research, particularly in the study of cellular signaling pathways and related fields. Its ability to increase Ibdpa levels has been shown to have a variety of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
特性
CAS番号 |
139416-20-9 |
|---|---|
製品名 |
Ibdpa |
分子式 |
C14H28N2O2 |
分子量 |
256.38 g/mol |
IUPAC名 |
N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18) |
InChIキー |
WVJLEJNAJZPAHH-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
同義語 |
IBDPA N-isobutylidenedipivalamide tBuCO-Val psi(NH-CO)NH(t)Bu |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



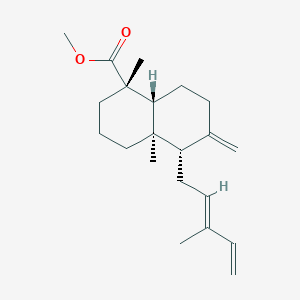
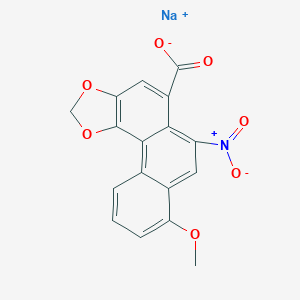
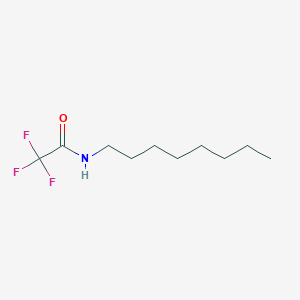
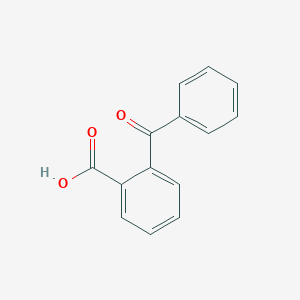
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
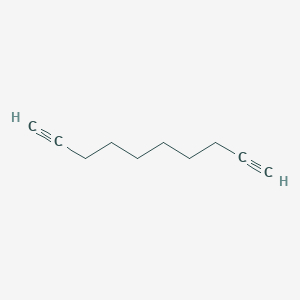
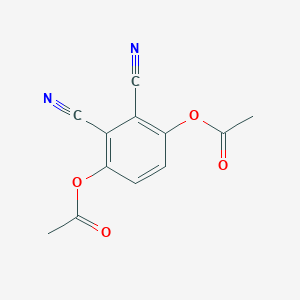
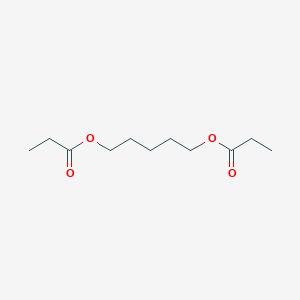
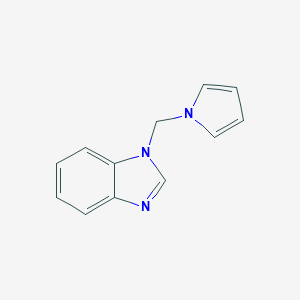
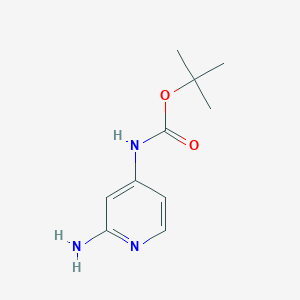
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
